3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde
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Overview
Description
3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde is an organic compound with the molecular formula C11H22O3Si. It is a derivative of oxolane, featuring a tert-butyldimethylsilyl group and a carbaldehyde functional group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde typically involves the protection of hydroxyl groups via silylation. One common method is the reaction of oxolane derivatives with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction conditions often include anhydrous solvents like dichloromethane and are carried out under inert atmosphere to prevent moisture interference .
Chemical Reactions Analysis
3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde is utilized in various fields of scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde involves its reactivity as an aldehyde and the protective nature of the tert-butyldimethylsilyl group. The aldehyde group can participate in various nucleophilic addition reactions, while the silyl group protects sensitive hydroxyl functionalities during multi-step syntheses .
Comparison with Similar Compounds
3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde can be compared with similar compounds such as:
3-[(Tert-butyldimethylsilyl)oxy]propionaldehyde: This compound has a similar silyl protection but differs in the carbon chain length and functional group position.
tert-Butyldimethylsilanol: This compound lacks the oxolane ring and aldehyde group, serving primarily as a silylating agent.
The uniqueness of this compound lies in its combination of the oxolane ring, aldehyde functionality, and silyl protection, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxyoxolane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3Si/c1-10(2,3)15(4,5)14-11(8-12)6-7-13-9-11/h8H,6-7,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBBGHNPRWMKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCOC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168724-86-3 |
Source
|
Record name | 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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